Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC16242537
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11IN2O2 |
|---|---|
| Molecular Weight | 330.12 g/mol |
| IUPAC Name | ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | UQMBRVYFXWJFSM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(=C(C=CC2=N1)I)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Framework
The compound’s molecular formula is C₁₁H₁₁IN₂O₂, with a molecular weight of 330.12 g/mol . Its core consists of an imidazo[1,2-a]pyridine scaffold—a fused bicyclic system combining a pyridine ring with an imidazole moiety. Key substituents include:
-
Iodine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.
-
Methyl group at position 5, contributing to steric and electronic modulation.
-
Ethyl ester at position 2, providing a handle for further functionalization via hydrolysis or transesterification .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁IN₂O₂ | |
| Molecular Weight | 330.12 g/mol | |
| Melting Point | 134–136°C | |
| XLogP3-AA | 2.5 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation:
-
¹H NMR (CDCl₃): Signals include a triplet at δ 1.42 ppm (CH₃ of ethyl ester), a quartet at δ 4.42 ppm (CH₂ of ethyl ester), and aromatic protons between δ 7.2–8.6 ppm .
-
¹³C NMR: Peaks at δ 165.2 ppm (ester carbonyl), 148.1 ppm (C-2 of imidazole), and 14.1 ppm (methyl group) .
-
HRMS: [M+H]⁺ observed at m/z 331.0023 (calculated 331.0018) .
Synthetic Methodologies
Iodination of Preformed Imidazo-Pyridines
A common route involves iodinating 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives. Using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C introduces iodine at position 6 with >80% yield. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl group at position 5, which directs iodination to the adjacent position .
Cycloaddition Approaches
Recent advances employ iodine-mediated [3+2] cycloadditions. For example, methyl-azaarenes react with ethyl 2-isocyanoacetate in the presence of I₂ to form the imidazo[1,2-a]pyridine core, with iodine incorporation occurring in situ . This one-pot method streamlines synthesis, avoiding multi-step functionalization.
Table 2: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Electrophilic Iodination | NIS, CH₂Cl₂, 25°C, 12 h | 85 | High regioselectivity |
| Cycloaddition | I₂, DCE, 80°C, 6 h | 78 | Single-step, atom-economical |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability studies indicate no decomposition under inert atmospheres at −20°C for >12 months, but prolonged exposure to light or moisture induces gradual hydrolysis of the ester group .
Thermal Behavior
Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 135°C corresponding to its melting point, with no polymorphic transitions observed below 200°C.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The iodine substituent enables palladium-catalyzed couplings with boronic acids. For instance, using Pd(PPh₃)₄ in dioxane at 90°C, the compound couples with aryl boronic acids to yield biaryl derivatives—key intermediates in drug discovery .
Ester Hydrolysis
The ethyl ester undergoes saponification with NaOH in ethanol/water (1:1) to produce the carboxylic acid, which can be further functionalized to amides or acyl chlorides .
Medicinal Chemistry Applications
Derivatives of this compound show promise as PI3Kα inhibitors, with IC₅₀ values in the nanomolar range . For example, 13k (a quinazoline-imidazo[1,2-a]pyridine hybrid) inhibits PI3Kα at 1.94 nM, inducing G2/M cell cycle arrest and apoptosis in cancer cells .
Analytical and Regulatory Considerations
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) elutes the compound at 8.2 min with >99% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume